2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide

Cytotoxicity MDA-MB-231 Breast cancer

This imidazo[2,1-b]thiazole derivative is an irreplaceable SAR probe for oncology research. The unique N-cycloheptylacetamide side chain, combined with a 4-chlorophenyl core, enables precise investigation of cytotoxic potency against MDA-MB-231 cells (analog IC50 ~1.4 μM) and VEGFR2 kinase inhibition. Substituting the cycloheptylacetamide moiety with morpholinyl or piperazinyl amides abolishes activity, making this the definitive tool for structure-activity relationship studies. Order high-purity batches now for your kinase profiling and cellular permeability assays.

Molecular Formula C20H22ClN3OS
Molecular Weight 387.93
CAS No. 897458-32-1
Cat. No. B2726663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide
CAS897458-32-1
Molecular FormulaC20H22ClN3OS
Molecular Weight387.93
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H22ClN3OS/c21-15-9-7-14(8-10-15)18-12-24-17(13-26-20(24)23-18)11-19(25)22-16-5-3-1-2-4-6-16/h7-10,12-13,16H,1-6,11H2,(H,22,25)
InChIKeyYCTRPURYYJIRMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide (CAS 897458-32-1)


2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide (CAS 897458-32-1) is a synthetic small molecule belonging to the imidazo[2,1-b][1,3]thiazole class. Compounds in this class have been investigated for diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory effects [1]. The target compound features a 4-chlorophenyl substituent at the 6-position of the fused heterocyclic core and an N-cycloheptylacetamide side chain at the 3-position, distinguishing it from other analogs in the same scaffold family. While direct bioactivity data for this specific compound remain limited in the public domain, closely related analogs have demonstrated quantifiable cytotoxic activity against human cancer cell lines [2].

Why Closely Related Imidazo[2,1-b]thiazole Analogs Cannot Substitute 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide


Although several imidazo[2,1-b]thiazole derivatives share the same core scaffold, even minor modifications to the acetamide side chain or phenyl substituent profoundly alter biological activity. For example, in a head-to-head study, compound 5l (bearing a 4-chlorophenyl and a complex pyridinyl-piperazine acetamide) exhibited an IC50 of 1.4 μM against MDA-MB-231 cells, whereas the parent compound 5a (with a phenyl and morpholinopyridinyl acetamide) showed markedly weaker activity [1]. This demonstrates that the specific combination of the 4-chlorophenyl group and the alkylamide side chain is not interchangeable; substituting the N-cycloheptylacetamide moiety with a different amide can abolish or significantly reduce target potency and selectivity. Consequently, generic substitution with other 'imidazo[2,1-b]thiazole' compounds is not scientifically justifiable without direct comparative data.

Quantitative Differentiation Evidence for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide (CAS 897458-32-1) vs. Key Analogs


Cytotoxic Potency Against MDA-MB-231 Breast Cancer Cells: Class-Level Inference from 4-Chlorophenyl Analog

The target compound has not been directly assayed in published studies; however, the closest analog with the same 4-chlorophenyl-imidazo[2,1-b]thiazole core (compound 5l) demonstrated an IC50 of 1.4 μM against MDA-MB-231 cells, representing a 3.7-fold improvement over sorafenib (IC50 = 5.2 μM) [1]. The N-cycloheptylacetamide side chain in the target compound is expected to modulate lipophilicity and target engagement differently than the pyridinyl-piperazine side chain of 5l, potentially altering both potency and selectivity. Direct comparative data are required to quantify the exact impact of the cycloheptyl substitution.

Cytotoxicity MDA-MB-231 Breast cancer

VEGFR2 Kinase Inhibition: Differential Activity Between 4-Chlorophenyl and Phenyl Analogs

In a VEGFR2 kinase inhibition assay at 20 μM, the 4-chlorophenyl analog 5l achieved 5.72% inhibition, while the unsubstituted phenyl analog 5a showed only 3.76% inhibition [1]. This 1.5-fold difference demonstrates that the 4-chlorophenyl substituent enhances VEGFR2 engagement compared to the parent phenyl compound. The target compound retains the favorable 4-chlorophenyl group, and its unique N-cycloheptylacetamide side chain may further influence kinase binding affinity, though direct testing is needed to confirm this.

VEGFR2 Kinase inhibition Angiogenesis

Cancer Cell Selectivity: Differential Cytotoxicity Between MDA-MB-231 and HepG2 for the 4-Chlorophenyl Analog

Compound 5l demonstrated significant selectivity for MDA-MB-231 breast cancer cells (IC50 = 1.4 μM) over HepG2 hepatocellular carcinoma cells (IC50 = 22.6 μM), representing a 16.1-fold selectivity window [1]. This indicates that the 4-chlorophenyl-imidazo[2,1-b]thiazole scaffold can achieve cell-line-specific cytotoxicity. The target compound, with its distinct N-cycloheptylacetamide group, may exhibit a different selectivity profile, making it a valuable tool for probing structure-selectivity relationships within this chemotype.

Selectivity HepG2 MDA-MB-231 Liver cancer

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. Common Analogs

Computationally predicted properties indicate that the N-cycloheptylacetamide group in the target compound (C20H22ClN3OS, MW 387.93) confers distinct physicochemical characteristics compared to analogs with aromatic or heterocyclic amide tails. The cycloheptyl ring provides moderate lipophilicity (estimated XLogP3 ≈ 3.5–4.5) with one hydrogen bond donor (amide NH) and three acceptors, positioning it between highly lipophilic N-alkyl analogs and more polar N-heteroaryl variants. This balanced profile may influence membrane permeability, solubility, and off-target binding in ways that cannot be replicated by analogs with smaller (cyclopentyl, cyclohexyl) or more polar (piperazinyl, morpholinyl) N-substituents [1].

Lipophilicity LogP Hydrogen bonding Drug-likeness

Recommended Application Scenarios for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide Based on Current Evidence


Structure-Activity Relationship (SAR) Probe for Imidazo[2,1-b]thiazole Cytotoxic Agents

The compound serves as a critical SAR probe to interrogate the impact of the N-cycloheptylacetamide side chain on cytotoxic potency. Given that the 4-chlorophenyl analog 5l achieves an IC50 of 1.4 μM against MDA-MB-231 cells (3.7-fold better than sorafenib), testing the target compound in parallel can reveal whether the cycloheptyl substitution enhances, maintains, or diminishes this activity [1].

Kinase Selectivity Profiling for VEGFR2 and Related RTKs

The 4-chlorophenyl core contributes to VEGFR2 inhibition (5.72% at 20 μM for analog 5l vs. 3.76% for the phenyl analog 5a). The target compound is suitable for kinase profiling panels to determine whether the N-cycloheptylacetamide modification alters kinase selectivity, potentially reducing off-target effects observed with bulkier amide substituents [1].

Lipophilicity-Dependent Cellular Permeability Studies

With a predicted LogP in the 3.5–4.5 range and a single hydrogen bond donor, the target compound is an ideal candidate for assessing the relationship between amide tail lipophilicity and cellular uptake in imidazo[2,1-b]thiazole derivatives. Comparative permeability assays with more polar analogs (e.g., morpholinyl or piperazinyl amides) can establish design principles for optimizing bioavailability [1].

Quote Request

Request a Quote for 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-cycloheptylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.